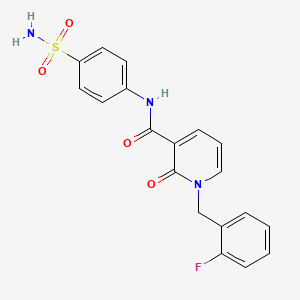

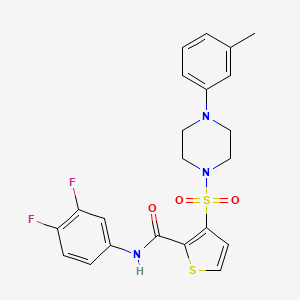

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific tin chloride with sodium salts of heteroaromatic carboxylic acids, as seen in the synthesis of tri(o-fluorobenzyl)tin esters . This suggests that the synthesis of the compound might also involve the use of similar fluorobenzyl groups and carboxamide functionalities, which are common in the synthesis of heteroaromatic compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied using X-ray analysis and molecular orbital methods . These studies reveal that the molecules often have planar aromatic rings linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group. This information can be extrapolated to suggest that the compound may also exhibit a planar aromatic ring structure, which is typical for such molecules.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of complexes with tin atoms, which become five-coordinate in a trigonal bipyramidal structure by coordinating with a nitrogen atom of the carboxylate group . This indicates that the compound may also participate in complex formation with metals, potentially affecting its reactivity and the types of reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as the N-(fluorophenyl)pyridinecarboxamides, are influenced by the positions of the fluorine and nitrogen substituents . These positions affect molecular conformation and supramolecular aggregation, which in turn can influence the compound's solubility, melting point, and other physicochemical properties. For the compound , the presence of a fluorobenzyl group and a sulfamoylphenyl group suggests that it may exhibit unique solubility and aggregation behavior due to these substituents.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target enzymes like monoamine oxidase (mao) and have been used in the treatment of neurodegenerative disorders .

Mode of Action

Compounds with similar structures have been known to inhibit enzymes like mao-b, which causes the oxidative deamination of biogenic amines such as dopamine .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

Similar compounds have been reported to have significant effects on the concentration of dopamine in the brain, which could potentially alleviate symptoms of neurodegenerative disorders .

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOWEAKYZAAAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)

![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)

![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)

![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)